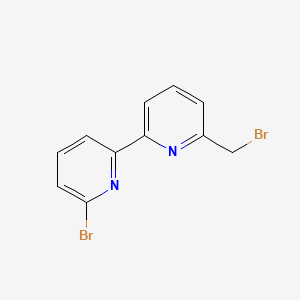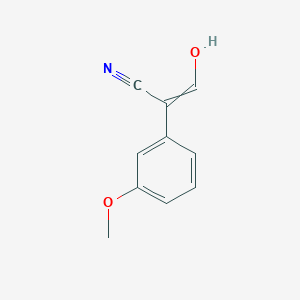
3-Hydroxy-2-(3-methoxyphenyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-(3-methoxyphenyl)prop-2-enenitrile is an organic compound characterized by its molecular structure, which includes a hydroxyl group, a methoxy group, and a nitrile group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-methoxybenzaldehyde with malonic acid derivatives under specific conditions. Another method involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors with controlled temperature and pressure conditions. The choice of catalysts and reagents is crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-2-(3-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Hydroxy-2-(3-methoxyphenyl)prop-2-enenitrile has been studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: The compound has shown promise in medicinal chemistry, with potential applications in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for further research in drug discovery.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique chemical structure allows for the creation of diverse products with desirable properties.
Mecanismo De Acción
The mechanism by which 3-Hydroxy-2-(3-methoxyphenyl)prop-2-enenitrile exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, influencing its binding affinity to receptors and enzymes.
Molecular Targets and Pathways: The compound may interact with various receptors and enzymes, leading to downstream effects in biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-Hydroxy-4-methoxyphenylacetic acid
3-(4-Hydroxy-3-methoxyphenyl)propionic acid
p-Coumaric acid
3,4-Dihydroxyphenylacetic acid
Uniqueness: 3-Hydroxy-2-(3-methoxyphenyl)prop-2-enenitrile stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to similar compounds
Propiedades
Número CAS |
656829-44-6 |
|---|---|
Fórmula molecular |
C10H9NO2 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
3-hydroxy-2-(3-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H9NO2/c1-13-10-4-2-3-8(5-10)9(6-11)7-12/h2-5,7,12H,1H3 |
Clave InChI |
CZLSAZFDZVXOHW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=CO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
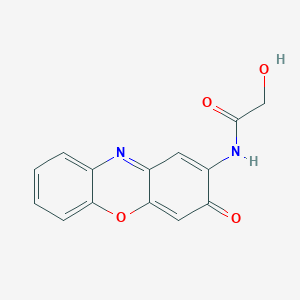
![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
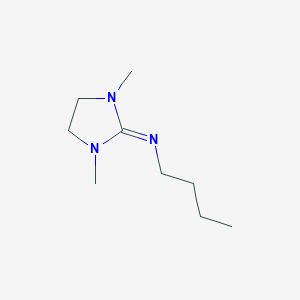
![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)
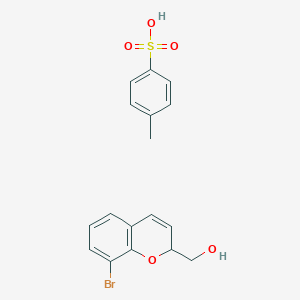
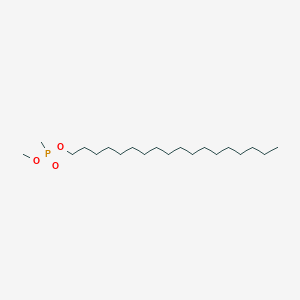
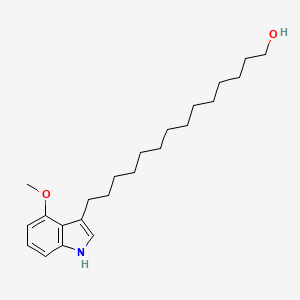
methanone](/img/structure/B15159740.png)
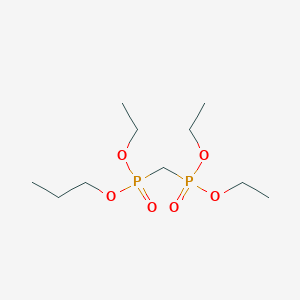
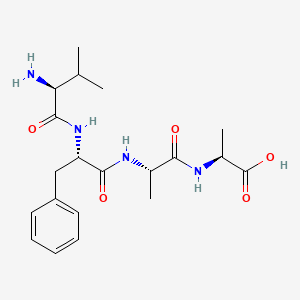
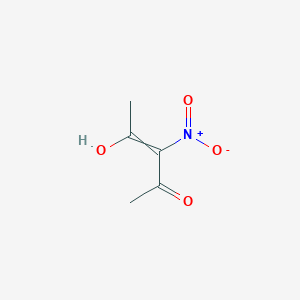
![2-Thia-6-selenaspiro[3.3]heptane](/img/structure/B15159752.png)
